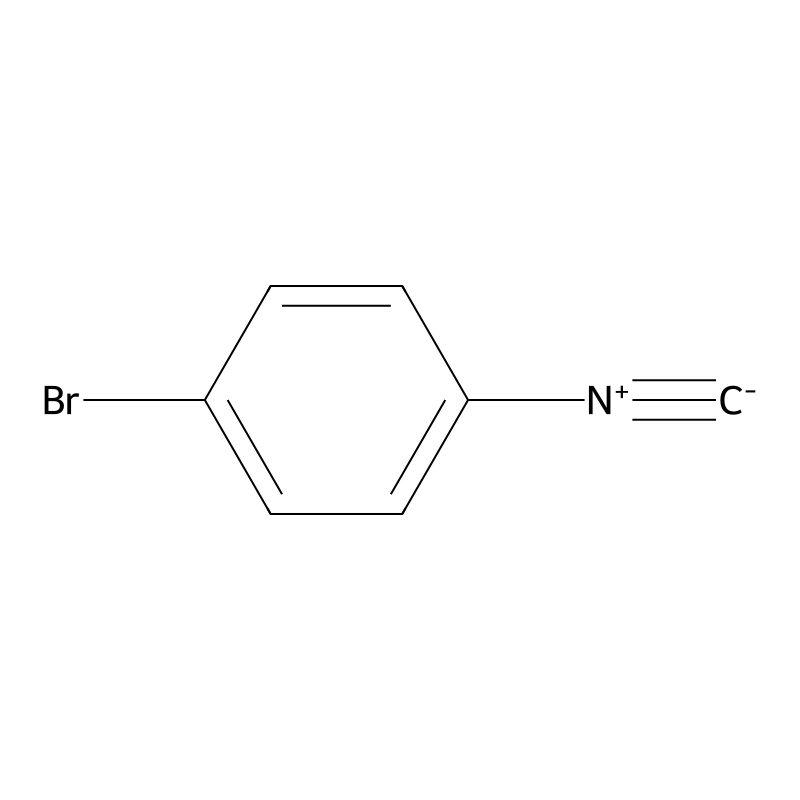

1-Bromo-4-isocyanobenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Nanotechnology

Scientific Field: Nanomaterials Application Summary: 1-Bromo-4-isocyanobenzene is used in the synthesis of nanomaterials, particularly in the functionalization of nanoparticles to modify their surface properties for various applications.

Methods of Application: The compound can be used to introduce isocyanate groups onto the surface of nanoparticles, such as ruthenium, which can then participate in further chemical reactions to create functional nanomaterials .

Analytical Chemistry

Scientific Field: Chromatography and Spectroscopy Application Summary: In analytical chemistry, 1-Bromo-4-isocyanobenzene is utilized as a derivatization agent to enhance the detection of various compounds in chromatographic analyses.

Methods of Application: The compound reacts with analytes to form derivatives that are more amenable to separation and detection using techniques like HPLC, LC-MS, and UPLC .

1-Bromo-4-isocyanobenzene is an organic compound with the chemical formula . It appears as a colorless to yellowish liquid characterized by a pungent odor. This compound contains both a bromine atom and an isocyanide functional group, which contributes to its unique reactivity and properties. The presence of the isocyanide group makes it particularly interesting in various

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, making it useful in synthetic organic chemistry.

- Cycloaddition Reactions: The isocyanide group can engage in cycloaddition reactions, forming new cyclic compounds.

- Sonogashira Coupling: This compound can be utilized in Sonogashira coupling reactions, where it reacts with terminal alkynes under palladium catalysis to form substituted alkynes .

1-Bromo-4-isocyanobenzene exhibits significant biological activity. It has been classified as toxic upon ingestion and dermal contact, indicating potential hazards in handling. Specifically, it is labeled with hazard codes H301 (toxic if swallowed) and H311 (toxic in contact with skin) . Its biological implications warrant careful consideration in research and industrial applications.

Several methods exist for synthesizing 1-bromo-4-isocyanobenzene:

- Direct Halogenation: Bromination of 4-isocyanobenzene using bromine or brominating agents.

- Reactions with Isocyanides: Reacting 4-bromophenyl isocyanide with suitable reagents can yield 1-bromo-4-isocyanobenzene.

- From Aniline Derivatives: A common laboratory route involves treating 4-bromoaniline with concentrated sulfuric acid and sodium nitrite to form a diazonium salt, followed by treatment with potassium isocyanide .

The applications of 1-bromo-4-isocyanobenzene span various fields:

- Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Material Science: Utilized in the development of novel materials, particularly those requiring specific electronic or optical properties.

- Biological Research: Its toxicity profile makes it relevant for studies on chemical safety and biological interactions .

Interaction studies involving 1-bromo-4-isocyanobenzene focus on its reactivity with various nucleophiles and electrophiles. Research indicates that its isocyanide group can engage in diverse interactions, leading to the formation of new compounds. These studies are crucial for understanding its behavior in biological systems and its potential as a building block in medicinal chemistry.

Several compounds share structural similarities with 1-bromo-4-isocyanobenzene. Here are a few notable examples:

| Compound Name | Structure | Key Features |

|---|---|---|

| 4-Bromobenzonitrile | C7H4BrN | Contains a nitrile group; less reactive than isocyanides. |

| 4-Isocyanoaniline | C7H6N2 | Contains an amine; used in dye synthesis. |

| 4-Bromophenylisocyanide | C7H6BrN | Similar structure; used in similar reactions but may have different reactivity due to substitution patterns. |

Uniqueness of 1-Bromo-4-isocyanobenzene

What sets 1-bromo-4-isocyanobenzene apart from these similar compounds is its unique combination of a bromine atom and an isocyanide functional group, which allows for distinct reactivity patterns not observed in other related compounds. This uniqueness makes it particularly valuable in synthetic organic chemistry and material science applications .

1-Bromo-4-isocyanobenzene (CAS 33554-73-3) is an aromatic isocyanide characterized by a bromine substituent at the para position relative to the isocyanide functional group (–N≡C). Its systematic IUPAC name, 1-bromo-4-isocyanobenzene, reflects this substitution pattern. Alternative designations include 4-bromophenyl isocyanide and p-bromophenyl isocyanide.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₄BrN |

| Molecular Weight | 182.02 g/mol |

| SMILES Notation | [C-]#[N+]C₁=CC=C(C=C₁)Br |

| InChIKey | UVXCIFWBXFTMOD-UHFFFAOYSA-N |

| Key Spectral Features | IR ν(C≡N): ~2125 cm⁻¹ |

The compound’s planar geometry arises from sp hybridization at the isocyanide carbon, with a linear C–N≡C bond angle of approximately 180°.

Historical Context and Development

The synthesis of 1-bromo-4-isocyanobenzene emerged alongside advancements in isocyanide chemistry during the mid-20th century. While Lieke’s 1859 discovery of allyl isocyanide marked the field’s inception, practical synthetic methods for aryl isocyanides like 1-bromo-4-isocyanobenzene became feasible only after Ugi’s development of formamide dehydration protocols in the 1950s. Modern routes employ:

- Dehydrohalogenation: Treatment of N-(4-bromophenyl)formamide with triphenylphosphine (PPh₃) and iodine (I₂) under basic conditions.

- Metal-mediated reactions: Palladium-catalyzed cross-coupling of 4-bromoiodobenzene with isocyanide precursors.

These methods contrast with early approaches that relied on hazardous reagents, highlighting the compound’s evolving accessibility for research.

Classification within Isocyanide Chemistry

1-Bromo-4-isocyanobenzene belongs to the aryl isocyanide subclass, distinguished by its aromatic backbone and electron-withdrawing bromine substituent. Key classifications include:

| Feature | Comparison with Aliphatic Isocyanides |

|---|---|

| σ-Donor Strength | Moderate (weaker than tert-butyl isocyanide) |

| π-Acceptor Capacity | Low (enhanced by aromatic conjugation) |

| Steric Profile | Low (cone angle ~120°) |

| Thermal Stability | High (decomposes >200°C) |

The bromine atom inductively withdraws electron density, reducing the isocyanide’s basicity while enhancing its electrophilic character in metal coordination. This electronic modulation makes it preferable over methyl isocyanide in catalysis requiring tunable ligand properties.

Significance in Organic Synthesis and Coordination Chemistry

Organic Synthesis

1-Bromo-4-isocyanobenzene serves as a linchpin in:

- Multicomponent Reactions (MCRs): Participates in Ugi-type couplings to form bisamides and heterocycles.

- Cycloadditions: Acts as a dipolarophile in [4+1] cyclizations with azides to generate tetrazoles.

- Cross-Coupling: Suzuki-Miyaura reactions exploit the bromine substituent for biaryl synthesis.

Coordination Chemistry

The compound forms stable complexes with transition metals, including:

- Chromium: Symmetric bridging in binuclear Cr(II) Pacman complexes.

- Palladium: Square-planar Pd(0) intermediates in catalytic cycles.

- Copper: Active species in radical cascade cyclizations for indole synthesis.

A representative reaction is its role in synthesizing 3-(4-bromophenyl)quinazolin-4(3H)-one, a pharmacophore scaffold:

$$

\text{C₇H₄BrN} + \text{C₈H₇NO₂} \xrightarrow{\text{Cu(OAc)₂}} \text{C₁₄H₉BrN₂O} + \text{Byproducts}

$$

This versatility underscores its dual utility as both a directing group and a functional building block in synthetic and organometallic chemistry.

Molecular Formula and Physical Parameters

1-Bromo-4-isocyanobenzene possesses the molecular formula C₇H₄BrN with a molecular weight of 182.02 grams per mole [1] [2]. The compound is characterized by an exact mass of 180.952698 grams per mole and is assigned the Chemical Abstracts Service registry number 33554-73-3 [3] [4]. The International Union of Pure and Applied Chemistry name for this compound is 1-bromo-4-isocyanobenzene, while alternative nomenclature includes 4-bromophenyl isocyanide [1] [4].

The molecular structure can be represented through the Simplified Molecular Input Line Entry System notation as [C-]#[N+]C1=CC=C(C=C1)Br, which illustrates the zwitterionic character of the isocyanide functional group [2] [3]. The International Chemical Identifier string is InChI=1S/C7H4BrN/c1-9-7-4-2-6(8)3-5-7/h2-5H, with the corresponding International Chemical Identifier Key being UVXCIFWBXFTMOD-UHFFFAOYSA-N [2] [4].

Table 1: Fundamental Molecular Properties of 1-Bromo-4-isocyanobenzene

| Property | Value |

|---|---|

| Molecular Formula | C₇H₄BrN |

| Molecular Weight (g/mol) | 182.02 |

| Exact Mass (g/mol) | 180.952698 |

| CAS Number | 33554-73-3 |

| Physical State | Solid |

| LogP (calculated) | 2.23060 |

| SMILES Notation | [C-]#[N+]C1=CC=C(C=C1)Br |

The calculated logarithm of the partition coefficient value of 2.23060 indicates moderate lipophilicity, which is consistent with the presence of both the aromatic ring system and the halogen substituent [4]. The compound exists as a solid under standard temperature and pressure conditions [3].

Structural Features and Bonding

The structural architecture of 1-bromo-4-isocyanobenzene is characterized by a planar benzene ring with two substituents positioned in a para relationship [1] [5]. The aromatic ring maintains its characteristic bond lengths and angles, with the carbon-carbon bond distances averaging approximately 1.40 Angstroms and internal bond angles of approximately 120 degrees [5] [6].

The isocyanide functional group exhibits a characteristic carbon-nitrogen bond length of approximately 1.16 Angstroms, which falls within the typical range of 1.153 to 1.163 Angstroms observed for aromatic isocyanides [5] [7]. This bond length is slightly longer than those found in aliphatic isocyanides, which has been attributed to the potential for delocalization of π-electron density from the isocyanide moiety into the aromatic ring system [5] [7].

The bromine substituent forms a carbon-bromine bond with the aromatic ring, with typical bond lengths around 1.90 Angstroms [8]. The presence of the bromine atom introduces significant electronic effects due to its electronegativity and polarizability, influencing both the electron density distribution within the aromatic system and the overall molecular properties [9] [8].

The molecular geometry exhibits planarity across the benzene ring, with the isocyanide group maintaining its characteristic linear arrangement [5] [6]. The carbon-nitrogen-carbon bond angle in the isocyanide group approaches 180 degrees, consistent with the sp hybridization of the isocyanide carbon atom [5] [10].

Electronic Properties of the Isocyanide Functional Group

Resonance Structures and Carbene Character

The isocyanide functional group in 1-bromo-4-isocyanobenzene can be described through multiple resonance structures that contribute to its unique electronic properties [11] [5]. The primary resonance structure features a formal triple bond between the nitrogen and carbon atoms, represented as R-N≡C, where the nitrogen atom bears a formal positive charge and the carbon atom carries a formal negative charge [11] [12].

A secondary resonance structure depicts the isocyanide group with a carbon-nitrogen double bond and a lone pair on the carbon atom, R-N=C:, which confers carbene-like character to the carbon center [11] [5]. This resonance form explains the nucleophilic behavior observed at the isocyanide carbon in various chemical reactions [13] [14].

Table 2: Resonance Structures of the Isocyanide Functional Group

| Structure Type | Representation | Electronic Description | Relative Contribution |

|---|---|---|---|

| Neutral Form | R-N≡C | Formal triple bond | Major contributor |

| Zwitterionic Form | R-N⁺≡C⁻ | Separated charges | Minor contributor |

| Carbene-like Form | R-N=C: | Lone pair on carbon | Formal contributor |

The π lone pair of the nitrogen atom stabilizes the overall structure and is responsible for the linearity observed in isocyanides [5] [15]. This electronic arrangement results in the amphiphilic character of the isocyanide carbon, which can function as both a nucleophile through its highest occupied molecular orbital σ orbital and as an electrophile through its lowest unoccupied molecular orbital π* orbitals [13] [14].

The frontier orbital analysis reveals that isocyanides possess a unique combination of a σ-type lone pair at the carbon serving as an electron pair donor, an energetically accessible π orbital with a large orbital coefficient on the carbon, and low-energy π* orbitals that function as acceptor partners [13] [14]. This electronic structure accounts for the chameleonic behavior of isocyanides in chemical reactions [13].

Linearity of the C-N-C Angle

The carbon-nitrogen-carbon bond angle in 1-bromo-4-isocyanobenzene approaches 180 degrees, consistent with the linear geometry characteristic of isocyanide functional groups [5] [6]. This linearity is a direct consequence of the sp hybridization of the isocyanide carbon atom and the electronic structure of the carbon-nitrogen multiple bond [5] [10].

The linear arrangement is maintained through the resonance stabilization provided by the π lone pair of the nitrogen atom [5] [15]. Experimental studies using various spectroscopic techniques have confirmed that the carbon-nitrogen-carbon angles in aromatic isocyanides consistently range from 177 to 180 degrees [16] [7].

In crystallographic studies of related aryl isocyanides, the linear geometry has been consistently observed, with deviations from 180 degrees typically being less than 3 degrees [7]. The linearity of the isocyanide group contributes to its low steric profile, which facilitates the formation of coordination complexes and influences the packing arrangements in crystalline structures [6] [7].

The maintenance of linearity in 1-bromo-4-isocyanobenzene is further supported by the electronic effects of the bromine substituent, which does not significantly perturb the geometry of the isocyanide functional group despite its electron-withdrawing nature [9] [7]. The para positioning of the bromine relative to the isocyanide group ensures minimal steric interference while allowing for electronic communication through the aromatic π system [9].

Comparative Analysis with Related Compounds

Relationship to Nitriles

The structural relationship between 1-bromo-4-isocyanobenzene and its isomeric nitrile counterpart, 4-bromobenzonitrile, provides insight into the distinctive properties of the isocyanide functional group [17] [18]. Both compounds share the same molecular formula C₇H₄BrN and identical molecular weight of 182.02 grams per mole, yet they exhibit fundamentally different electronic and chemical properties [17] [19].

The key structural difference lies in the connectivity of the carbon-nitrogen triple bond: in nitriles, the cyano group is attached through the carbon atom (R-C≡N), while in isocyanides, the connection occurs through the nitrogen atom (R-N≡C) [17] [19]. This seemingly minor change in connectivity results in dramatically different electronic properties and reactivity patterns [17] [18].

Table 3: Comparison of Isocyanide versus Nitrile Properties

| Property | 1-Bromo-4-isocyanobenzene | 4-Bromobenzonitrile |

|---|---|---|

| Functional Group | Isocyanide (-N≡C) | Nitrile (-C≡N) |

| Carbon-13 NMR (ppm) | 135-150 | 110-120 |

| Nucleophilicity | High (at carbon) | Low |

| Coordination Ability | Strong σ-donor | Weak σ-donor |

| Stability | Lower | Higher |

| Odor | Strong, unpleasant | Mild |

Nuclear magnetic resonance spectroscopy readily distinguishes between isocyanides and nitriles, with isocyanide carbon signals appearing at 135-150 parts per million, while nitrile carbon signals occur at 110-120 parts per million [20] [21]. This significant difference in chemical shift reflects the distinct electronic environments of the functional carbon atoms [20].

The coordination chemistry of isocyanides differs markedly from that of nitriles, with isocyanides serving as strong σ-donor ligands that can engage in π-backbonding with metal centers [6] [14]. In contrast, nitriles function primarily as weak σ-donors with limited π-acceptor ability [17] [6].

Comparison with Other Aryl Isocyanides

When compared to other aryl isocyanides, 1-bromo-4-isocyanobenzene exhibits properties that reflect the electronic influence of the bromine substituent [9] [22]. The parent compound, phenyl isocyanide, serves as a useful reference point for understanding the effects of halogen substitution on isocyanide properties [22] [7].

Phenyl isocyanide possesses a molecular formula of C₇H₅N with a molecular weight of 103.12 grams per mole and exists as a colorless liquid with a boiling point of 61-62 degrees Celsius at 21 millimeters of mercury [22]. The introduction of the bromine substituent in 1-bromo-4-isocyanobenzene increases the molecular weight to 182.02 grams per mole and converts the compound to a solid state under standard conditions [1] [22].

Table 4: Comparison with Related Aryl Isocyanides

| Compound | Molecular Formula | Molecular Weight | Physical State | Substituent Effect |

|---|---|---|---|---|

| Phenyl isocyanide | C₇H₅N | 103.12 | Liquid | None (reference) |

| 1-Bromo-4-isocyanobenzene | C₇H₄BrN | 182.02 | Solid | Electron-withdrawing |

| 1,4-Diisocyanobenzene | C₈H₄N₂ | 128.13 | Solid | Dual isocyanide |

| 2,4,6-Trimethylphenyl isocyanide | C₁₀H₁₁N | 145.20 | Solid | Electron-donating |

The electron-withdrawing nature of the bromine substituent influences the electronic properties of the isocyanide functional group by reducing electron density at the carbon center [9] [7]. This electronic effect enhances the electrophilic character of the isocyanide carbon, potentially affecting its reactivity in nucleophilic addition reactions [9] [14].

Crystallographic studies of halogenated aryl isocyanides, including 4-bromophenyl isocyanide, reveal distinct packing patterns compared to non-halogenated derivatives [7]. In halogenated systems, intermolecular interactions between the isocyano groups and halogen substituents contribute to the solid-state structure, with isocyano groups of neighboring molecules often pointing in opposite directions [7].

The steric and electronic effects of different substituents on the aromatic ring also influence the linearity and bond parameters of the isocyanide group [7]. However, the carbon-nitrogen bond length remains relatively constant across different aryl isocyanides, typically ranging from 1.153 to 1.163 Angstroms, indicating that substituent effects primarily influence the aromatic system rather than the isocyanide bond itself [5] [7].

Physical State and Appearance

1-Bromo-4-isocyanobenzene exists as a solid at room temperature, typically appearing as a colorless to yellowish liquid or solid depending on purity and storage conditions . The compound has a characteristic pungent odor that is typical of isocyanide compounds . The molecular formula is C₇H₄BrN with a molecular weight of 182.02 g/mol [2] [3] [4].

Melting Point and Thermal Properties

The compound exhibits a melting point of 98°C when crystallized from hexane [2] [5] [6]. This relatively high melting point indicates strong intermolecular forces, likely due to the presence of both the electron-withdrawing bromine atom and the polar isocyanide functional group. The boiling point has not been definitively reported in the literature for this specific compound, though related brominated aromatic compounds typically exhibit boiling points in the range of 200-300°C [7] [8].

Thermal stability studies on similar isocyanide compounds indicate that aromatic isocyanides generally demonstrate good thermal stability under normal storage conditions [9] [10]. The compound remains stable at ambient temperatures but should be stored under controlled conditions to prevent decomposition.

Spectroscopic Characteristics

Infrared Spectroscopy Signatures

The infrared spectrum of 1-Bromo-4-isocyanobenzene displays several characteristic absorption bands. The most distinctive feature is the isocyanide C≡N stretching vibration, which appears as a strong, sharp absorption in the range of 2165-2110 cm⁻¹ [11]. This absorption is highly characteristic of isocyanide compounds and serves as a definitive identification marker.

Additional significant infrared absorptions include:

- Aromatic C-H stretching: 3000-3100 cm⁻¹ [12]

- Aromatic C=C stretching: 1450-1600 cm⁻¹ region

- C-Br stretching: 240-260 cm⁻¹ [13]

- Aromatic C-H out-of-plane bending: 750-900 cm⁻¹ region

Nuclear Magnetic Resonance Spectroscopic Properties

While specific NMR data for 1-Bromo-4-isocyanobenzene is limited in the literature, the compound's NMR characteristics can be inferred from related brominated aromatic compounds and isocyanide structures. In ¹H NMR spectroscopy, the aromatic protons would be expected to appear as two doublets in the range of 7.2-7.8 ppm, showing the characteristic pattern of para-disubstituted benzene rings [14] [15].

The ¹³C NMR spectrum would display signals for the aromatic carbons, with the carbon bearing the bromine atom showing characteristic upfield shift due to the heavy atom effect [14]. The isocyanide carbon would appear as a distinctive signal around 165-170 ppm, which is typical for isocyanide carbons [11].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of 1-Bromo-4-isocyanobenzene reveals a molecular ion peak at m/z 182 for the ⁷⁹Br isotope and m/z 184 for the ⁸¹Br isotope, showing the characteristic bromine isotope pattern [16]. Common fragmentation patterns include loss of the isocyanide group (loss of 26 mass units) and formation of brominated phenyl cations.

Predicted Collision Cross Section Values

Collision cross section (CCS) values have been computationally predicted for 1-Bromo-4-isocyanobenzene using various ionization methods [16]. These values are important for ion mobility spectrometry and mass spectrometry applications:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 181.96 | 133.2 |

| [M+Na]⁺ | 203.94 | 147.2 |

| [M-H]⁻ | 179.95 | 137.1 |

| [M+NH₄]⁺ | 198.99 | 153.8 |

| [M+K]⁺ | 219.92 | 131.3 |